molecular formula C14H12FN3O3 B12013700 4-Fluoro-N-(2-(2-(furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)benzamide CAS No. 330964-61-9

4-Fluoro-N-(2-(2-(furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)benzamide

Cat. No.: B12013700
CAS No.: 330964-61-9
M. Wt: 289.26 g/mol
InChI Key: FLYVPFMSLHBMEP-CAOOACKPSA-N
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Description

4-Fluoro-N-(2-(2-(furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)benzamide is a synthetic organic compound that features a benzamide core substituted with a fluoro group and a furan-2-ylmethylene hydrazinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-N-(2-(2-(furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)benzamide typically involves the following steps:

    Formation of the hydrazone intermediate: The reaction between furan-2-carbaldehyde and hydrazine hydrate yields the furan-2-ylmethylene hydrazone.

    Acylation: The hydrazone intermediate is then reacted with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N-(2-(2-(furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The hydrazone moiety can be reduced to form the corresponding hydrazine derivative.

    Substitution: The fluoro group on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-N-(2-(2-(furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.

Mechanism of Action

The mechanism of action of 4-Fluoro-N-(2-(2-(furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)benzamide involves its interaction with specific molecular targets. The fluoro group and the furan-2-ylmethylene hydrazinyl moiety can form hydrogen bonds and other non-covalent interactions with target proteins, potentially inhibiting their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-N-(furan-2-ylmethylene)aniline: Similar structure but lacks the hydrazinyl and oxoethyl groups.

    4-Fluoro-N-(furan-2-ylmethyl)aniline hydrochloride: Similar structure but with a different substitution pattern on the benzene ring.

Uniqueness

4-Fluoro-N-(2-(2-(furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)benzamide is unique due to the presence of both the fluoro group and the furan-2-ylmethylene hydrazinyl moiety, which confer specific chemical and biological properties. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and development.

Properties

CAS No.

330964-61-9

Molecular Formula

C14H12FN3O3

Molecular Weight

289.26 g/mol

IUPAC Name

4-fluoro-N-[2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-2-oxoethyl]benzamide

InChI

InChI=1S/C14H12FN3O3/c15-11-5-3-10(4-6-11)14(20)16-9-13(19)18-17-8-12-2-1-7-21-12/h1-8H,9H2,(H,16,20)(H,18,19)/b17-8+

InChI Key

FLYVPFMSLHBMEP-CAOOACKPSA-N

Isomeric SMILES

C1=COC(=C1)/C=N/NC(=O)CNC(=O)C2=CC=C(C=C2)F

Canonical SMILES

C1=COC(=C1)C=NNC(=O)CNC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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